molecular formula C18H14ClN3O3 B2930014 7-chloro-4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105215-51-7

7-chloro-4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2930014
CAS No.: 1105215-51-7
M. Wt: 355.78
InChI Key: FEOADWNALHMRDU-UHFFFAOYSA-N
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Description

7-chloro-4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a 2H-benzo[b][1,4]oxazin-3(4H)-one core, a privileged scaffold known for its diverse biological activities, which is functionalized with a 1,2,4-oxadiazole ring bearing an ortho-tolyl substituent. The 1,2,4-oxadiazole moiety is a well-recognized pharmacophore that can improve metabolic stability and facilitate binding to biological targets through hydrogen bonding and pi-stacking interactions . The specific research applications of this compound are derived from studies on highly analogous structures. Compounds based on the 2H-benzo[b][1,4]oxazin-3(4H)-one scaffold have demonstrated promising in vitro antimicrobial activity. Molecular docking studies of similar derivatives have shown strong binding interactions with the active site of Staphylococcus aureus dehydrosqualene synthase (CrtM), a key enzyme in the staphyloxanthin biosynthesis pathway, validating their potential as antimicrobial leads . Furthermore, recent research in 2025 has highlighted the potent anticancer activity of 1,2,3-triazole-linked 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives. These studies, conducted on various human cancer cell lines including A549 (lung), Huh7 (liver), and MCF-7 (breast), have shown that such compounds can inhibit cell viability, induce apoptosis, elevate reactive oxygen species (ROS) levels, and cause DNA damage and autophagy . The incorporation of nitrogen-containing heterocycles like the 1,2,4-oxadiazole in this compound is a common strategy in anticancer agent development . This makes this compound a valuable chemical tool for researchers investigating new therapeutic strategies against infectious diseases and cancer, particularly for probing structure-activity relationships and mechanisms of action. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

7-chloro-4-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3/c1-11-4-2-3-5-13(11)18-20-16(25-21-18)9-22-14-7-6-12(19)8-15(14)24-10-17(22)23/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOADWNALHMRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CN3C(=O)COC4=C3C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The compound has diverse applications across various scientific disciplines:

  • Chemistry: : It can serve as a building block for synthesizing more complex molecules and for studying reaction mechanisms.

  • Medicine: : Its unique structure makes it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.

  • Industry: : May be utilized in the synthesis of specialty chemicals or advanced materials.

Mechanism of Action

Similar Compounds

  • 7-chloro-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one.

  • 7-chloro-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one.

  • 7-chloro-4-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one.

Uniqueness

  • The presence of the specific o-tolyl group in the compound gives it unique steric and electronic properties.

  • This uniqueness may lead to different biological activities and reactivity compared to similar compounds.

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Biological Activity

The compound 7-chloro-4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a derivative of the oxadiazole family, which has garnered significant interest due to its diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

Oxadiazole derivatives are known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The particular structure of This compound suggests potential interactions with various biological targets.

Anticancer Activity

  • Mechanisms of Action
    • The anticancer mechanisms attributed to oxadiazole derivatives often involve the inhibition of key enzymes and pathways associated with cancer cell proliferation. These include:
      • Histone Deacetylases (HDACs) : Inhibition leads to altered gene expression and increased apoptosis in cancer cells.
      • Thymidylate Synthase : A crucial enzyme in DNA synthesis that is often targeted in cancer therapy.
      • Telomerase : Its inhibition can result in telomere shortening and subsequent cell senescence or apoptosis .
  • Research Findings
    • Studies have shown that compounds similar to the target compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a related oxadiazole derivative demonstrated an IC50 value of approximately 92.4 µM across a panel of 11 cancer cell lines, indicating moderate activity .
    • The structural modifications in oxadiazole derivatives can enhance their bioactivity. For example, hybridization with other pharmacophores has been shown to improve anticancer efficacy by targeting multiple cellular pathways .

Case Studies

Several studies have explored the biological activities of oxadiazole derivatives:

StudyCompoundActivityCell Lines Tested
1AnticancerHT-29, GXF 251, LXFA 629
VariousAntiproliferativeMultiple cancer types
N-(2-chloro-4-methylphenyl)AntimicrobialNot specified

Structural Insights

The unique structure of This compound allows for interactions with nucleic acids and proteins involved in cancer progression. The presence of the oxadiazole ring enhances its potential as a bioisostere for more traditional drug scaffolds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the 1,2,4-Oxadiazole Ring

4-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
  • Structural Difference : The oxadiazole ring is substituted with a 4-bromophenyl group instead of o-tolyl.
  • Impact : Bromine’s electron-withdrawing nature may reduce electron density on the oxadiazole ring compared to the electron-donating methyl group in o-tolyl. This could alter binding interactions in biological targets (e.g., enzymes or receptors) and affect solubility .
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one
  • Structural Difference: Replaces the benzoxazinone core with a phthalazinone scaffold and substitutes the oxadiazole with a 3-chlorophenyl group.
  • The 3-chlorophenyl group may confer distinct electronic and steric effects compared to o-tolyl .
  • Molecular Weight : 400.8 g/mol (vs. ~385.8 g/mol for the target compound, estimated from similar analogs) .

Heterocycle Core Modifications

7-Chloro-4-((5-methylisoxazol-3-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (Compound 36)
  • Structural Difference : The 1,2,4-oxadiazole is replaced with a 5-methylisoxazole ring.
  • Impact: Isoxazole’s reduced stability compared to oxadiazole might affect metabolic longevity. However, the methyl group could improve membrane permeability.
  • Synthesis Yield: 70% for the benzoxazinone intermediate, indicating efficient cyclization .

Substituent Position and Electronic Effects

  • o-Tolyl vs. Para-substituted analogs (e.g., 4-bromophenyl) lack this steric effect but may exhibit stronger electronic modulation .

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